Glycine-15N

概要

説明

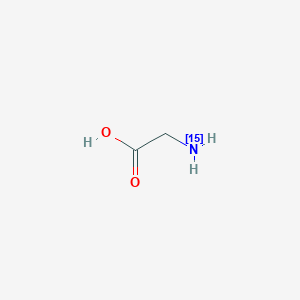

Glycine-15N is a stable isotope-labeled form of glycine, where the nitrogen atom is replaced with the nitrogen-15 isotope. Glycine itself is the simplest amino acid, with the chemical formula H₂NCH₂COOH. The nitrogen-15 isotope is non-radioactive and has applications in various scientific fields due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Glycine-15N can be synthesized through the reaction between nitrogen-15-labeled ammonia and haloacetic acid. One common method involves the reaction of nitrogen-15-labeled amino methanol with a quaternary ammonium salt of haloacetic acid in an alcohol solution . The reaction conditions typically include dissolving formaldehyde in an alcohol solution and reacting it with nitrogen-15-labeled ammonia to form nitrogen-15-labeled amino methanol. This intermediate is then reacted with the quaternary ammonium salt of haloacetic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques to handle isotopically labeled compounds is essential to prevent contamination and loss of the expensive isotope .

化学反応の分析

Metabolic Pathways and Biochemical Reactivity

In vivo and in vitro studies reveal glycine-’s role in nitrogen metabolism:

-

Hepatic Metabolism :

In rat liver, glycine- is metabolized into urea (-urea) and ammonium, with 15–30% of labeled nitrogen detected in urea within 2 hours . -

Interconversion to Serine :

Glycine- participates in the serine hydroxymethyltransferase reaction, transferring to serine in plants and mammals .

Figure 1: Nitrogen flux from glycine- to urea and amino acids in isolated rat liver .

NMR Chemical Shift Behavior

The chemical shift of glycine- is sensitive to hydrogen bonding and pressure:

- Hydrogen Bond Length Correlation :

A 1 Å decrease in N–H···O bond length reduces isotropic shielding by 12 ppm in solid-state peptides .

Table 2: Pressure Dependence of Chemical Shifts in Glycine Residues

| Pressure (GPa) | (ppm) |

|---|---|

| 0.1 | 0.0 |

| 1.0 | 3.79 |

| 2.0 | 6.98 |

- Temperature Effects :

In α-glycine crystals, chemical shifts increase linearly from 32.4 ppm (296 K) to 34.1 ppm (415 K) due to thermal lattice expansion .

Hyperpolarization for Imaging

Glycine- derivatives enable hyperpolarized MRI via parahydrogen-induced polarization (PHIP), achieving:

科学的研究の応用

Nitrogen Cycling Studies

Glycine-15N is extensively utilized in studies related to nitrogen cycling in ecosystems and biological systems. The stable isotope allows researchers to track nitrogen incorporation into various biological molecules.

Case Study: Synthesis of this compound

A method for synthesizing this compound was developed using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3). This synthesis method demonstrated high recovery rates of labeled ammonia, crucial for minimizing costs and environmental impact. The synthesized this compound can be used in various biological assays, including studies on nitrogen cycling in living organisms .

Table 1: Recovery Rates of 15NH3 in Glycine Synthesis

| Volume of 15NH3 (mL) | Glycine Mass Obtained (g) | Recovery Rate (%) |

|---|---|---|

| 50 | 1.7 | 71 |

| 100 | 2.0 | 83 |

| 150 | 3.2 | 87 |

Protein Metabolism Studies

This compound serves as a tracer in protein metabolism studies, allowing for the measurement of protein synthesis, breakdown, and turnover rates.

Case Study: Protein Turnover in Infants

In a study involving preterm infants, the use of this compound as a tracer revealed overestimated protein turnover rates due to insufficient glycine supply. The study emphasized the importance of adequate glycine intake to minimize inaccuracies when using this tracer .

Table 2: Protein Turnover Rates Using this compound

| Formula Type | Protein Turnover Rate (g/kg/day) |

|---|---|

| Formula I | 8.8 ± 1.6 |

| Formula II | 7.7 ± 2.0 |

Biomedical Research

The applications of this compound extend into biomedical research, particularly in understanding metabolic disorders and drug effects.

Case Study: Uric Acid Metabolism

A long-term study on gout patients investigated the incorporation of this compound into urinary uric acid. The findings indicated altered metabolic responses over time, likely influenced by long-term drug therapy and lifestyle changes .

Environmental Studies

This compound is also employed in environmental research to assess nitrogen fluxes in ecosystems.

Case Study: Nitrogen Metabolites Tracing

Research has confirmed that thirteen nitrogen-containing metabolites derived from glycine can be traced using this compound. This includes metabolites involved in purine metabolism, highlighting its role in ecological studies .

Agricultural Applications

In agriculture, this compound is used to investigate nutrient uptake and utilization by crops.

Case Study: Synthesis Pathways

this compound has been used as a precursor for synthesizing other nitrogen-labeled compounds like glyphosate, an essential herbicide. This application underscores its significance in agricultural chemistry .

作用機序

Glycine-15N exerts its effects primarily through its incorporation into proteins and other biomolecules. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, which are ligand-gated chloride channels. This binding results in the influx of chloride ions into neurons, leading to hyperpolarization and inhibition of neuronal firing . The nitrogen-15 label allows researchers to track the incorporation and metabolism of glycine in various biological processes.

類似化合物との比較

Glycine-13C: Another isotopically labeled form of glycine where the carbon atom is replaced with carbon-13.

L-Alanine-15N: An amino acid labeled with nitrogen-15, used in similar applications as glycine-15N.

L-Valine-15N: Another nitrogen-15-labeled amino acid used in metabolic studies.

Uniqueness: this compound is unique due to its simplicity and versatility. Its small size and lack of side chains make it less sterically hindered, allowing it to be easily incorporated into various biomolecules. This property, combined with the nitrogen-15 label, makes it an invaluable tool in studying nitrogen metabolism and protein dynamics .

生物活性

Glycine-15N is a stable isotope-labeled form of glycine, a non-essential amino acid that plays crucial roles in various biological processes. Its unique properties allow researchers to trace metabolic pathways and assess the biological activity of glycine in different contexts. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in research.

Overview of Glycine

Glycine is the simplest amino acid, characterized by its non-polar side chain. It serves as a building block for proteins and is involved in several metabolic processes, including neurotransmission and the synthesis of other biomolecules. Glycine acts as an inhibitory neurotransmitter in the central nervous system, modulating excitatory signals and contributing to neural function.

Uptake and Degradation

Research indicates that glycine is rapidly taken up and degraded by astroglial cells in the brain. In studies using labeled glycine isotopes, including this compound, it was found that glycine is consumed according to first-order kinetics, with a consumption rate of approximately 0.47 nmol per mg of protein. The main metabolites produced during this process include serine and lactate, while glutamine is the primary nitrogen-containing metabolite derived from glycine .

Regulation of Amino Acid Pools

The regulation of amino acid pool sizes and turnover rates has been extensively studied using this compound. In human subjects, experiments involving single intravenous doses of this compound revealed that plasma glycine levels ranged from 7.7 to 11.8 micromoles per 100 g body weight. The rate constants for transport were determined to be between 3.7 and 4.2 hr, indicating a dynamic turnover of glycine in various metabolic states .

Case Study: Neurotransmission

A pivotal study demonstrated the role of glycine as a neurotransmitter in the central nervous system. The administration of this compound allowed researchers to trace its incorporation into neurotransmitter pools, confirming its essential role in modulating synaptic transmission. The presence of glycine receptors in neurons underscores its importance in inhibitory signaling pathways .

Inhibition Studies

Inhibitory effects on glycine transporters have been investigated using this compound as a tracer. Research has shown that small structural modifications to compounds can significantly affect their ability to inhibit glycine transporter type-2 (GlyT-2), which is crucial for maintaining synaptic glycine levels . These findings highlight the potential therapeutic implications for conditions characterized by dysregulated glycinergic signaling.

Data Tables

| Parameter | Value |

|---|---|

| Plasma Glycine Pool Size | 7.7 - 11.8 µmol/100 g body weight |

| Rate Constant (Transport) | 3.7 - 4.2 hr |

| Flux Rate | 28 - 43 µmol hr/100 g |

Research Findings

- Neuroglial Metabolism : Astrocytes play a critical role in metabolizing glycine through pathways involving serine hydroxymethyltransferase (SHMT) and the glycine cleavage system (GCS). This metabolic interplay is vital for maintaining neurotransmitter balance in the brain .

- Clinical Implications : Understanding the dynamics of this compound metabolism can inform therapeutic strategies for neurological disorders where glycinergic signaling is disrupted.

- Complex Formation : Studies on metal-glycine complexes have shown that glycine can act as a bidentate ligand, forming stable complexes with transition metals, which may have implications for drug design and development .

Q & A

Basic Research Questions

Q. How is Glycine-15N^{15}\text{N}15N synthesized and characterized for isotopic purity in metabolic studies?

Glycine- is synthesized via isotopic labeling techniques, such as nitrogen replacement reactions using -enriched precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm isotopic purity (≥98 atom% ) and structural integrity . For example, - HSQC NMR can validate isotopic incorporation, while high-resolution MS quantifies isotopic enrichment . Researchers must report purity metrics and characterization protocols to ensure reproducibility .

Q. What are the primary applications of this compound^{15}\text{N}15N in tracer studies for nitrogen metabolism?

Glycine- is widely used to trace nitrogen flux in metabolic pathways, such as amino acid synthesis, urea cycle dynamics, and neurotransmitter regulation. In premature infant studies, it revealed differences in metabolic pool sizes and turnover rates when compared to ammonium-, highlighting its role in quantifying nitrogen recycling efficiency . Researchers should design dose-response experiments and employ kinetic modeling (e.g., logarithmic decay analysis) to interpret tracer data .

Q. How should researchers handle isotopic dilution effects when using this compound^{15}\text{N}15N in cell culture or in vivo systems?

Isotopic dilution occurs due to unlabeled nitrogen sources in media or endogenous pools. To mitigate this, pre-equilibrate systems with -enriched media and measure dilution factors using mass balance equations. For example, in hepatic glutamate studies, correcting for unlabeled glutamine contamination improved accuracy in pool size estimates . Report dilution-adjusted values and validate with control experiments using dual tracers (e.g., - and -labels) .

Advanced Research Questions

Q. What experimental design considerations are critical for integrating this compound^{15}\text{N}15N into multi-omics studies (e.g., metabolomics and proteomics)?

Multi-omics integration requires harmonizing isotopic labeling timelines with omics sampling intervals. For proteomics, pulse-chase labeling with Glycine- can track protein turnover rates, but synchronization with LC-MS/MS workflows is essential. In metabolomics, rapid quenching (e.g., liquid nitrogen freezing) preserves -label distribution in intermediates like glutamine and aspartate . Cross-validation with -tracers reduces false positives in pathway flux analysis .

Q. How can conflicting data arise in this compound^{15}\text{N}15N tracer studies, and what analytical strategies resolve these discrepancies?

Contradictions often stem from compartmentalized metabolic pools or tracer recycling. For instance, studies comparing Glycine- and ammonium- in hepatic metabolism showed divergent pool sizes due to differential incorporation into glutamate versus urea . Resolving such conflicts requires compartment-specific modeling (e.g., zonated hepatocyte models) and tandem MS/MS to distinguish labeled species (e.g., -glutamate vs. -urea) .

Q. What are the challenges in synthesizing 15N^{15}\text{N}15N-labeled heterocycles using this compound^{15}\text{N}15N, and how are they addressed?

Synthesizing -heterocycles via Glycine- involves C–N bond cleavage and reformation. Aromatization-driven Csp–N bond cleavage in Glycine- enables transfer to anilines, but competing side reactions (e.g., dimerization) reduce yields. Optimizing catalysts (e.g., Pd/Cu systems) and reaction conditions (e.g., pH-controlled dearomatization) improves efficiency . Characterization with -NMR and isotopic dilution assays validates regioselectivity .

Q. Methodological Best Practices

Q. How should researchers report experimental protocols involving this compound^{15}\text{N}15N to ensure reproducibility?

Follow NIH guidelines for preclinical studies, detailing animal/cell models, tracer doses, and statistical methods (e.g., nonlinear regression for kinetic data) . In manuscripts, include:

- Synthesis protocols : Precursor ratios, reaction times, and purification steps .

- Characterization data : NMR/MS spectra, isotopic purity tables .

- Statistical thresholds : Significance levels for flux differences (e.g., p < 0.05 with Bonferroni correction) .

Q. What are the ethical and safety considerations for handling this compound^{15}\text{N}15N in laboratory settings?

While Glycine- is non-toxic, follow WGK Germany guidelines for waste disposal (Class 1: low hazard) . Use PPE (gloves, lab coats) to prevent contamination, and store labeled compounds in airtight containers to avoid isotopic exchange with atmospheric nitrogen . Ethical approval is mandatory for in vivo studies, with protocols addressing tracer dose limits and humane endpoints .

Q. Data Presentation and Analysis

Q. How should large datasets from Glycine- tracer studies be structured in publications?

- Main text : Summarize key findings (e.g., flux rates, pool sizes) in concise tables or figures.

- Supplementary materials : Include raw NMR/MS spectra, kinetic curves, and statistical code (e.g., Python/R scripts) .

- Data repositories : Deposit datasets in public platforms (e.g., Metabolomics Workbench) with DOIs for transparency .

特性

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223265 | |

| Record name | Glycine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7299-33-4 | |

| Record name | Glycine-15N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。